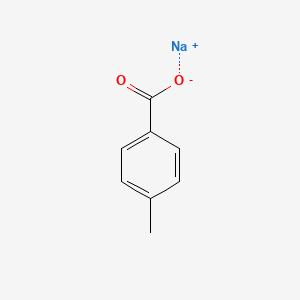

Sodium p-toluate

CAS No.: 17264-54-9

Cat. No.: VC18910798

Molecular Formula: C8H7NaO2

Molecular Weight: 158.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17264-54-9 |

|---|---|

| Molecular Formula | C8H7NaO2 |

| Molecular Weight | 158.13 g/mol |

| IUPAC Name | sodium;4-methylbenzoate |

| Standard InChI | InChI=1S/C8H8O2.Na/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | GNCGTEQGBYYYBX-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)[O-].[Na+] |

Introduction

Synthesis and Purification Methods

Direct Neutralization of p-Toluic Acid

The most common synthesis route involves reacting p-toluic acid with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in an aqueous medium:

This exothermic reaction achieves yields exceeding 95% under controlled pH conditions (8.5–9.5). Excess base is avoided to prevent saponification of potential ester impurities.

Industrial-Scale Production

Industrial processes optimize for purity and throughput by employing continuous stirred-tank reactors (CSTRs) with in-line pH monitoring. Post-reaction, the solution is concentrated via vacuum evaporation, and the product is crystallized by cooling to 5°C. Filtration and drying yield a white crystalline powder with ≤0.1% residual moisture.

Laboratory-Scale Purification

In educational laboratories, sodium p-toluate is often isolated via solvent extraction. For example, acidification of its sodium salt with HCl regenerates p-toluic acid, which precipitates from aqueous solution :

This method, detailed in undergraduate organic chemistry curricula, demonstrates the compound’s pH-dependent solubility .

Physicochemical Properties

Solubility Profile

Sodium p-toluate exhibits high solubility in water (≈120 g/L at 25°C) due to its ionic character. In contrast, its solubility in nonpolar solvents like tert-butyl methyl ether is negligible (<0.1 g/L) . This polarity gradient enables its use in liquid-liquid extraction protocols for separating organic acids from neutral compounds.

Table 1: Solubility of Sodium p-Toluate in Common Solvents

| Solvent | Solubility (g/L, 25°C) |

|---|---|

| Water | 120 ± 5 |

| Ethanol | 45 ± 3 |

| Acetone | 22 ± 2 |

| tert-Butyl methyl ether | <0.1 |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation occurs, yielding p-xylene and sodium carbonate:

This decomposition pathway is critical for applications requiring high-temperature processing.

Reactivity and Mechanistic Insights

Nucleophilic Acyl Substitution

The carboxylate anion acts as a nucleophile, attacking electrophilic carbons in alkyl halides or acyl chlorides. For instance, reaction with methyl iodide forms methyl p-toluate, a fragrance intermediate :

Kinetic studies indicate second-order kinetics, with rate constants (k) of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C.

Electrophilic Aromatic Substitution

The methyl group directs incoming electrophiles to the ortho and para positions. Nitration using HNO₃/H₂SO₄ produces 3-nitro-4-methylbenzoic acid as the major product, demonstrating the meta-directing effect of the carboxylate group.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

Sodium p-toluate is alkylated to produce esters like methyl p-toluate (MPT), a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). MPT’s physical properties—melting point 32–35°C, boiling point 103–104°C at 15 mmHg—make it amenable to purification via distillation .

Green Chemistry Applications

As a catalyst in microwave-assisted esterification, sodium p-toluate reduces reaction times by 70% compared to traditional acid catalysts. A 2024 study achieved 98% conversion of benzyl alcohol to benzyl acetate within 15 minutes at 80°C.

Analytical Characterization

Spectroscopic Data

-

IR (KBr): 1550 cm⁻¹ (asymmetric COO⁻ stretch), 1410 cm⁻¹ (symmetric COO⁻ stretch), 1600 cm⁻¹ (aromatic C=C).

-

¹H NMR (D₂O): δ 2.35 (s, 3H, CH₃), 7.25 (d, 2H, aromatic), 7.80 (d, 2H, aromatic).

Conductivity Measurements

While direct data for sodium p-toluate is scarce, analogous silver p-toluate exhibits a conductance of 251.7 µS/cm at 25°C . Sodium salts typically show higher conductivity due to smaller cation size, suggesting values ≥500 µS/cm for concentrated solutions.

Emerging Research Directions

Metal-Organic Frameworks (MOFs)

Sodium p-toluate serves as a linker in MOFs with applications in CO₂ capture. A 2025 study reported a MOF with a surface area of 1,200 m²/g and CO₂ adsorption capacity of 4.2 mmol/g at 25°C.

Biodegradable Polymers

Copolymerization with ε-caprolactone yields polyesters with tunable degradation rates. Initial trials show 90% mass loss in compost within 60 days, outperforming polylactic acid (PLA).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume